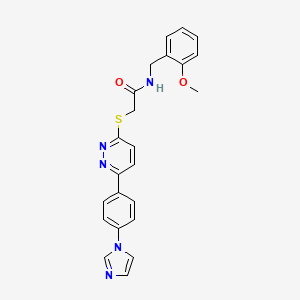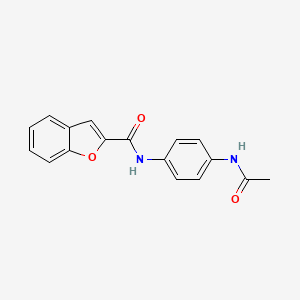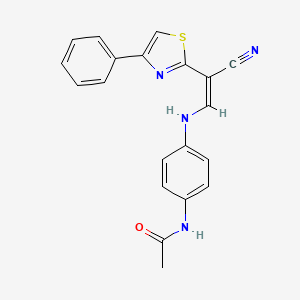
(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a phenylthiazole moiety, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves a multi-step process:
-
Formation of the Phenylthiazole Moiety: : The synthesis begins with the preparation of the 4-phenylthiazole component. This can be achieved through a Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
-
Vinylation: : The next step involves the introduction of the vinyl group. This can be done through a Knoevenagel condensation reaction, where the phenylthiazole is reacted with malononitrile in the presence of a base such as piperidine to form the cyano-vinyl intermediate.
-
Amidation: : The final step is the coupling of the cyano-vinyl intermediate with 4-aminophenylacetamide. This can be achieved through a nucleophilic substitution reaction, where the amine group of 4-aminophenylacetamide attacks the cyano-vinyl intermediate, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylthiazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the cyano group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the phenylthiazole moiety.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and phenylthiazole moiety are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-cancer and anti-microbial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide: shares similarities with other compounds containing the phenylthiazole moiety and cyano group, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylthiazole moiety, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various applications.
Propriétés
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-14(25)23-18-9-7-17(8-10-18)22-12-16(11-21)20-24-19(13-26-20)15-5-3-2-4-6-15/h2-10,12-13,22H,1H3,(H,23,25)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJOKCBLFWHXMB-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2507982.png)
![2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507985.png)
![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)
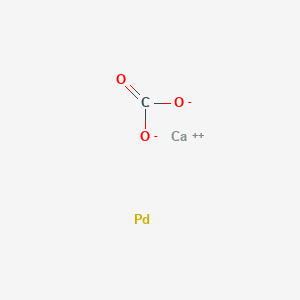
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)
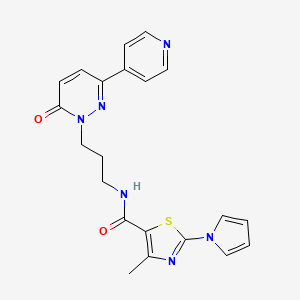
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)
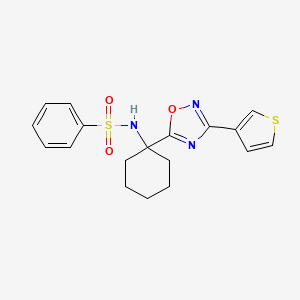
![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)
